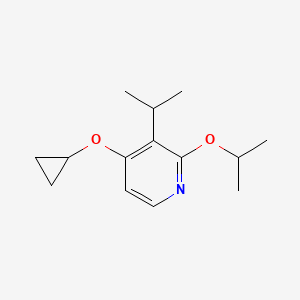
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives. These compounds have a (-NH2) group attached to the gamma carbon atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
Vorbereitungsmethoden
The synthesis of 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves several steps. One common method includes the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine can then be further reacted with other reagents to form the desired compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves the protection and deprotection of the amino group. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amino group from unwanted reactions during subsequent synthetic steps . The Boc group can be removed using acids such as trifluoroacetic acid, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected amino acids and derivatives, such as:
tert-Butoxycarbonyl-protected glycine: Used in peptide synthesis, similar to 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid.
tert-Butoxycarbonyl-protected alanine: Another Boc-protected amino acid used in organic synthesis.
tert-Butoxycarbonyl-protected phenylalanine: Used in the synthesis of more complex peptides and proteins.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions at the nicotinic acid moiety while protecting the amino group .
Eigenschaften
Molekularformel |
C13H19N3O4 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
4-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-5-9-10(11(17)18)8(14)4-6-15-9/h4,6H,5,7H2,1-3H3,(H2,14,15)(H,16,19)(H,17,18) |
InChI-Schlüssel |
NOJVQVLKKWUCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=NC=CC(=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)












